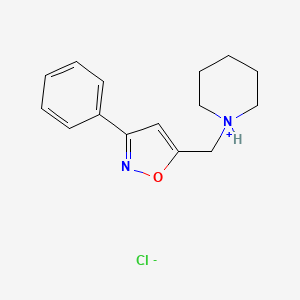

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride

Description

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a piperidinomethyl group at position 5, with a hydrochloride salt enhancing solubility . Its synthesis typically involves multi-step protocols, such as condensation reactions using hydroxylamine hydrochloride and potassium carbonate, as seen in analogous isoxazole derivatives (e.g., intermediates in and ) .

Properties

CAS No. |

1219-16-5 |

|---|---|

Molecular Formula |

C15H19ClN2O |

Molecular Weight |

278.78 g/mol |

IUPAC Name |

3-phenyl-5-(piperidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride |

InChI |

InChI=1S/C15H18N2O.ClH/c1-3-7-13(8-4-1)15-11-14(18-16-15)12-17-9-5-2-6-10-17;/h1,3-4,7-8,11H,2,5-6,9-10,12H2;1H |

InChI Key |

QLCZHLCZGFVWRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CC2=CC(=NO2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts, such as copper or ruthenium, can also enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs differ in substituents at position 5 of the isoxazole ring, influencing molecular weight, solubility, and reactivity.

Key Observations :

- Piperidine vs.

- Chain Length: 3-Piperidinopropyl () introduces a longer alkyl chain, increasing lipophilicity and possibly altering blood-brain barrier penetration compared to piperidinomethyl .

- Aromatic vs.

Toxicity Data :

- A morpholinoethyl analog () showed an LD₅₀ of 800 mg/kg (subcutaneous, mice), suggesting moderate toxicity. Data for the piperidinomethyl variant is lacking but structural similarity implies caution in dosing.

Spectral and Analytical Data

IR and NMR trends highlight substituent effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.